Butyl crotonate (CAS 591-63-9) is an alpha,beta-unsaturated alkyl ester characterized by its linear four-carbon ester chain and a beta-methyl group. In industrial and laboratory procurement, it is primarily sourced as a specialized comonomer, an internal plasticizer, and a stable intermediate for olefin metathesis. Unlike standard acrylates, the steric hindrance of the crotonate moiety suppresses uncontrolled homopolymerization, making it highly valuable for synthesizing strictly alternating copolymers and controlling reaction kinetics in complex terpolymer systems [1]. Its specific n-butyl chain provides a critical balance of hydrophobicity and steric accessibility that differentiates it from shorter (methyl or ethyl) or branched (tert-butyl) analogs [2].
Generic substitution of butyl crotonate with closely related analogs routinely fails due to strict kinetic and steric requirements in its core applications. Replacing it with butyl acrylate removes the beta-methyl group, leading to rapid homopolymerization rather than the strictly alternating sequences required for specialized degradable polymers [1]. Substituting with ethyl crotonate reduces the hydrophobicity of the reaction medium, which has been quantitatively shown to accelerate the decomposition of sensitive ruthenium metathesis catalysts by half [2]. Furthermore, utilizing the branched tert-butyl crotonate isomer introduces excessive steric bulk that completely inhibits propagation in precision group-transfer polymerizations [3]. Consequently, buyers must procure the exact n-butyl ester to maintain catalyst lifetime, sequence distribution, and process viability.
In the synthesis of bio-based acrylates via ethenolysis, the choice of crotonate ester significantly impacts the lifetime of the Hoveyda–Blechert metathesis catalyst. Research demonstrates that the more hydrophobic environment provided by butyl crotonate extends catalyst viability compared to shorter-chain esters. Specifically, cross-metathesis in butyl crotonate achieved a turnover number (TON) of 444 with a catalyst active time of 2.67 hours, whereas the reaction in ethyl crotonate resulted in a TON of only 280 and catalyst decomposition after 1.33 hours [1]. Furthermore, the equilibrium state in the butyl system shifted slightly toward the acrylate product (39.6 mol %) compared to the ethyl system (35.8 mol %).
| Evidence Dimension | Metathesis Catalyst Turnover Number (TON) and Active Time |
| Target Compound Data | TON = 444; 2.67 hours active time |
| Comparator Or Baseline | Ethyl crotonate (TON = 280; 1.33 hours active time) |
| Quantified Difference | 58.5% higher TON and 2x longer catalyst lifetime. |
| Conditions | Ethenolysis using Hoveyda–Blechert catalyst to produce alkyl acrylates. |
Procurement of the butyl ester over the ethyl ester directly doubles the operational lifetime of expensive ruthenium catalysts in continuous biorefinery and metathesis processes.
While crotonic acid derivatives are notoriously difficult to homopolymerize due to low propagation rates, butyl crotonate exhibits highly favorable kinetics for forming strictly alternating degradable copolymers with 2-methylen-1,3-dioxepane (MDO). Experimental reactivity ratios were calculated as r_BCr = 0.017 and r_MDO = 0.105 [1]. Because both values are well below 1.0, the monomers strongly prefer cross-propagation. This specific kinetic profile allows for the synthesis of backbone-degradable polymers that undergo complete basic hydrolysis within 2 hours, a sequence control that cannot be achieved with standard highly reactive acrylates like butyl acrylate.
| Evidence Dimension | Copolymerization Reactivity Ratios (r1, r2) |
| Target Compound Data | r_BCr = 0.017, r_MDO = 0.105 |
| Comparator Or Baseline | Standard acrylates (typically r > 1, favoring random/block homopolymerization) |
| Quantified Difference | Reactivity ratios near zero enforce a >90% alternating dimer sequence. |
| Conditions | Free-radical copolymerization in bulk at 75 °C. |
For R&D teams designing biodegradable plastics, this compound provides the exact kinetic parameters required to force an alternating ester-backbone structure.
In organic acid-catalyzed Group-Transfer Polymerization (GTP) for producing high-Tg poly(alkyl crotonate)s, the steric bulk of the ester group dictates monomer conversion. n-Butyl crotonate provides an optimal balance of lipophilicity and steric accessibility, achieving quantitative polymerization yields (>99%) under optimized conditions [1]. In direct contrast, the highly hindered tert-butyl crotonate completely fails to polymerize (0% yield) under identical catalytic conditions.
| Evidence Dimension | Polymerization Yield in GTP |
| Target Compound Data | >99% yield |
| Comparator Or Baseline | tert-Butyl crotonate (0% yield, no reaction) |
| Quantified Difference | Complete transition from zero reactivity to quantitative conversion based on ester isomerism. |
| Conditions | Organic superacid-catalyzed GTP at -40 °C for 24 hours. |
Buyers formulating monomers for precision GTP must specify the n-butyl isomer, as branched tert-butyl analogs will completely terminate the polymerization.
In the formulation of alkali-soluble vinyl acetate resins, the incorporation of butyl crotonate acts as a critical internal plasticizer. Patent data demonstrates that a binary control copolymer of 94% vinyl acetate and 6% crotonic acid yields an unworkable ammonia solution viscosity of 20,000 to 25,000 cps [1]. By substituting a portion of the monomers to create a terpolymer containing 5% butyl crotonate, the solution viscosity drops dramatically to 500–800 cps. The four-carbon alkyl chain of butyl crotonate disrupts interchain hydrogen bonding far more effectively than shorter esters.
| Evidence Dimension | Solution Viscosity of 20% Ammonia Alkaline Aqueous Resin |
| Target Compound Data | 500–800 cps (Terpolymer with 5% Butyl Crotonate) |
| Comparator Or Baseline | 20,000–25,000 cps (Binary Control Copolymer without Butyl Crotonate) |
| Quantified Difference | ~96% reduction in solution viscosity. |
| Conditions | Emulsion polymerization products neutralized in 20% ammonia solution. |
Industrial formulators must procure butyl crotonate to achieve the dramatic viscosity reductions required for sprayable or coatable alkali-soluble resin formulations.
Leverages the extended ruthenium catalyst lifetime (TON = 444) provided by the hydrophobic n-butyl chain during ethenolysis, outperforming ethyl crotonate in continuous cross-metathesis operations [1].
Utilizes the highly favorable reactivity ratios (r_BCr = 0.017) with cyclic ketene acetals or MDO to force a strictly alternating, hydrolyzable polymer sequence for sustainable plastics [2].
Applied as an internal plasticizer in vinyl acetate terpolymers to drastically reduce aqueous ammonia solution viscosity from >20,000 cps to under 800 cps, enabling sprayable coatings [3].
Chosen over sterically hindered tert-butyl analogs to achieve quantitative yields in organic acid-catalyzed group-transfer polymerization for advanced materials [4].